Miglustat hydrochloride

Übersicht

Beschreibung

Miglustat-Hydrochlorid ist ein Medikament, das hauptsächlich zur Behandlung der Gaucher-Krankheit Typ I und der Niemann-Pick-Krankheit Typ C eingesetzt wird. Es ist ein kleines Iminosaccharid-Molekül, das die Glycosphingolipid-Synthese hemmt, indem es das Enzym Glucosylceramid-Synthase angreift . Dieser Wirkstoff wird unter dem Handelsnamen Zavesca vermarktet und ist in verschiedenen Regionen, darunter der Europäischen Union, den Vereinigten Staaten und Südkorea, für die medizinische Anwendung zugelassen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Miglustat-Hydrochlorid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die doppelte reduktive Aminierung von 5-Keto-D-Glucose, gefolgt von einer Hydrierung . Der Prozess beinhaltet typischerweise die folgenden Schritte:

Herstellung von 2,3,4,6-Tetra-O-benzyl-N-butyl-1-deoxynojirimycin: Dieser Zwischenprodukt wird unter Verwendung von Tetra-O-benzyl-Glucose als Ausgangsmaterial synthetisiert.

Reduktive Aminierung: Das Zwischenprodukt wird einer reduktiven Aminierung unterzogen, um N-Butyl-1-deoxynojirimycin zu bilden.

Hydrierung: Der letzte Schritt beinhaltet die Hydrierung zur Herstellung von Miglustat-Hydrochlorid.

Industrielle Produktionsmethoden

Die industrielle Produktion von Miglustat-Hydrochlorid beinhaltet ähnliche Synthesewege, jedoch im größeren Maßstab. Der Prozess ist optimiert, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Reaktionsmasse wird konzentriert, und Lösungsmittel wie Dichlormethan oder Ethylacetat werden verwendet, um die kristalline Form von Miglustat-Hydrochlorid zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Miglustat hydrochloride can be synthesized through a series of chemical reactions. One common method involves the double reductive amination of 5-keto-D-glucose, followed by hydrogenation . The process typically includes the following steps:

Preparation of 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin: This intermediate is synthesized using tetra-O-benzyl-glucose as a starting material.

Reductive Amination: The intermediate undergoes reductive amination to form N-butyl-1-deoxynojirimycin.

Hydrogenation: The final step involves hydrogenation to produce this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield. The reaction mass is concentrated, and solvents such as dichloromethane or ethyl acetate are used to isolate the crystalline form of this compound .

Analyse Chemischer Reaktionen

Step 1: Reductive Amination

The hydrochloride salt of compound V undergoes reductive amination to form a hydrochloride salt of compound VI. This step introduces the butyl group via reductive amination, a reaction that typically involves a ketone or aldehyde reacting with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) .

Reaction Scheme :

Compound V → Compound VI

Conditions: Hydrochloride salt of compound V reacts under reductive amination conditions.

Step 2: Hydrogenation (Debenzylation)

The benzyl protecting groups are removed via hydrogenation in the presence of a catalytic acid (e.g., hydrochloric acid) and a palladium catalyst (e.g., 10% Pd/C). This step selectively cleaves benzyl ethers while preserving the hydrochloride salt form of miglustat .

Reaction Details :

-

Reagents : Hydrochloric acid, Pd/C catalyst.

-

Outcome : Formation of miglustat hydrochloride (compound III) with <0.2% impurities .

Step 3: Crystallization

Neutralization of the acid salt with an organic base (e.g., DBU) followed by crystallization using an anti-solvent (e.g., dichloromethane) isolates high-purity crystalline miglustat. The anti-solvent promotes precipitation of the compound while solubilizing impurities .

Crystallization Parameters :

Hydrogenation Efficiency

The addition of acid (e.g., HCl) during hydrogenation enhances catalytic activity and ensures efficient debenzylation. This step is critical for avoiding residual benzyl groups, which would otherwise reduce product purity .

Solvent Selection

-

Reactant Solubility : Methanol, ethanol, or isopropanol are chosen for their ability to dissolve the starting material and intermediates .

-

Anti-solvent Role : Dichloromethane or similar solvents selectively precipitate miglustat while dissolving byproducts (e.g., organic base salts) .

Structural and Physical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₁NO₄·HCl (this compound) | |

| Molecular Weight | 255.74 g/mol | |

| Melting Point | 128°C (crystalline form) | |

| Impurity Profile | <0.05% of the 5R isomer (HPLC analysis) |

Research Findings

-

Purity Validation : The crystallization process achieves >99.5% purity without chromatography, as confirmed by HPLC .

-

Melting Point Correlation : The elevated melting point (128°C vs. 125–126°C) indicates higher purity and structural integrity .

-

Thermodynamic Stability : Differential scanning calorimetry (DSC) thermograms and FTIR spectra confirm the crystalline structure .

Wissenschaftliche Forschungsanwendungen

Miglustat-Hydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug zur Untersuchung des Glycosphingolipid-Stoffwechsels und der Enzyminhibition verwendet.

Biologie: Die Verbindung wird verwendet, um zelluläre Prozesse zu untersuchen, die Glycosphingolipide betreffen.

Medizin: Miglustat-Hydrochlorid wird zur Behandlung der Gaucher-Krankheit Typ I und der Niemann-Pick-Krankheit Typ C eingesetzt.

Wirkmechanismus

Miglustat-Hydrochlorid entfaltet seine Wirkung, indem es das Enzym Glucosylceramid-Synthase hemmt, das für die Synthese von Glycosphingolipiden unerlässlich ist . Durch die Hemmung dieses Enzyms reduziert Miglustat-Hydrochlorid die Ansammlung von Glycosphingolipiden in den Zellen und lindert so die Symptome von Krankheiten wie der Gaucher-Krankheit und der Niemann-Pick-Krankheit Typ C . Die Verbindung bindet an die aktive Stelle des Enzyms und verhindert so die Bildung von Glucosylceramid .

Wirkmechanismus

Miglustat hydrochloride exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is essential for the synthesis of glycosphingolipids . By inhibiting this enzyme, this compound reduces the accumulation of glycosphingolipids in cells, thereby alleviating the symptoms of diseases such as Gaucher disease and Niemann-Pick disease type C . The compound binds to the active site of the enzyme, preventing the formation of glucosylceramide .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imiglucerase: Eine Enzym-Ersatztherapie zur Behandlung der Gaucher-Krankheit.

Eliglustat: Ein weiterer Glucosylceramid-Synthase-Inhibitor zur Behandlung der Gaucher-Krankheit.

Migalastat: Ein pharmakologischer Chaperon zur Behandlung der Fabry-Krankheit.

Einzigartigkeit von Miglustat-Hydrochlorid

Miglustat-Hydrochlorid ist einzigartig in seiner Fähigkeit, die Glycosphingolipid-Synthese zu hemmen, indem es Glucosylceramid-Synthase angreift. Im Gegensatz zu Enzym-Ersatztherapien wie Imiglucerase ist Miglustat-Hydrochlorid ein orales Medikament, das bei Patienten eingesetzt werden kann, die nicht für eine Enzym-Ersatztherapie in Frage kommen . Darüber hinaus ist es die einzige zugelassene Therapie für die Niemann-Pick-Krankheit Typ C, was es zu einer wertvollen Behandlungsoption für diese seltene Erkrankung macht .

Biologische Aktivität

Miglustat hydrochloride, also known as N-butyldeoxynojirimycin hydrochloride, is a synthetic iminosugar that functions primarily as an inhibitor of glucosylceramide synthase and α-glucosidases I and II. This compound has been investigated for its therapeutic potential in various lysosomal storage disorders, particularly Gaucher disease and Niemann-Pick type C disease. Its biological activity is characterized by its ability to modulate glycosphingolipid metabolism, which is crucial for cellular function and integrity.

Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide from glucose and ceramide. By inhibiting this enzyme, miglustat reduces the accumulation of glycosphingolipids in lysosomes, which is particularly beneficial in conditions where these lipids accumulate due to enzyme deficiencies. The compound also inhibits α-glucosidases I and II, enzymes involved in the processing of N-linked oligosaccharides, which can affect protein folding and function. This dual inhibition contributes to its therapeutic effects in various disorders.

Biological Activity Overview

- Inhibition of Glycosylation : Miglustat inhibits glycosylation processes that are critical for protein maturation and function.

- Rescue of Protein Trafficking : In human airway epithelial cells, miglustat has been shown to rescue trafficking-deficient F508del-CFTR by inhibiting ER α-glucosidases I and II, enhancing the proper folding and trafficking of this protein .

- Antiviral Activity : The compound exhibits broad-spectrum antiviral properties, although the specific mechanisms remain an area of ongoing research .

1. Gaucher Disease

Miglustat is primarily used in the treatment of Gaucher disease , particularly type I. Clinical trials have demonstrated that miglustat can lead to significant improvements in hematological parameters (such as hemoglobin concentration and platelet count) and reductions in organomegaly (enlargement of liver and spleen) compared to baseline measurements.

| Parameter | Before Treatment | After 12 Months | After 24 Months |

|---|---|---|---|

| Hemoglobin (g/dL) | 10.5 | 12.5 | 12.7 |

| Platelet Count (×10^9/L) | 100 | 150 | 160 |

| Spleen Volume (cm³) | 500 | 300 | 250 |

| Liver Volume (cm³) | 2000 | 1500 | 1400 |

In a randomized controlled trial involving 30 patients over a period of 24 months, significant improvements were observed in neurological assessments and overall quality of life .

2. Niemann-Pick Type C Disease

Miglustat has also been studied for its efficacy in treating Niemann-Pick type C disease , a neurodegenerative disorder characterized by lipid accumulation. A study involving patients aged 12 years or older showed that those treated with miglustat exhibited significant improvements in horizontal saccadic eye movement velocity compared to those receiving standard care:

| Study Group | HSEM Velocity Improvement |

|---|---|

| Miglustat Group (n=20) | +15% |

| Standard Care Group (n=9) | +2% |

The results indicated that miglustat not only stabilizes but can also improve several clinically relevant markers associated with NPC .

Case Study: Gaucher Disease Type III

A notable case involved a patient with Gaucher disease type III who showed marked improvement in neurological symptoms after initiating treatment with miglustat alongside enzyme replacement therapy (ERT). Over a period of one year, the patient experienced improved cognitive function, reduced splenomegaly, and better overall health status .

Case Study: Niemann-Pick Type C Disease

In another instance, a cohort study involving children with Niemann-Pick type C demonstrated that treatment with miglustat led to stabilization or improvement in swallowing capacity and auditory acuity over a year-long treatment period .

Safety Profile

While miglustat has shown efficacy in managing symptoms of lysosomal storage disorders, it is associated with several adverse effects:

Eigenschaften

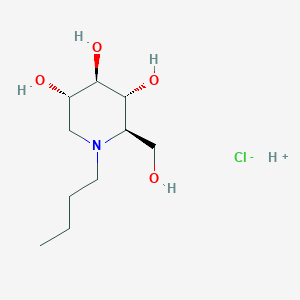

IUPAC Name |

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-ZSOUGHPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210110-90-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-butyl-2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210110-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.